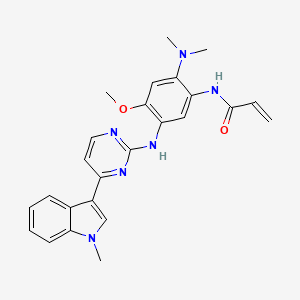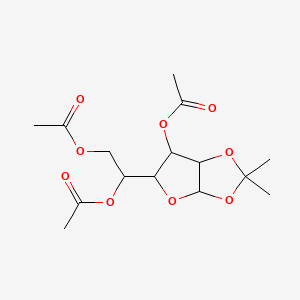![molecular formula C11H23NO B12104001 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . It is characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted cyclohexane derivatives
Applications De Recherche Scientifique
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
- 1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol
Uniqueness
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)-4,4-dimethylcyclohexyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-9(13)11(8-12)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3 |
Clé InChI |
GMLPGVZPHHLKJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCC(CC1)(C)C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)



![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)



![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)

